7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one
Overview
Description
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one is a synthetic organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal and pharmaceutical compounds. This compound is characterized by its unique chroman-2-one framework, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .
Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromanone framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, each with distinct chemical and biological properties .
Scientific Research Applications
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as an anticancer, antioxidant, and anti-inflammatory agent.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate enzyme activities and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
6-Methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman: Another chroman derivative with significant biological activities.
Uniqueness
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its allyl and methoxymethoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
6-(methoxymethoxy)-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-7-8-13-11(2)17-15(12(3)16(13)21-10-20-6)18(4,5)9-14(19)22-17/h7H,1,8-10H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCLHUVMYQIBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)OCOC)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.